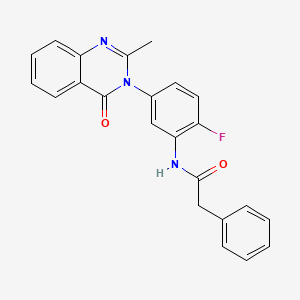
2-((1-(2-(4-Chlorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed innovative approaches for synthesizing compounds with structures similar to 2-((1-(2-(4-Chlorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile. For example, the synthesis of alpha-nitro ketone derivatives as electrophiles and nucleophiles has been demonstrated, with applications in probing nicotinic acetylcholine receptor interactions in Drosophila, indicating their potential utility in studying insecticide action and neurochemistry (Zhang, Tomizawa, & Casida, 2004). Another study presented the synthesis of new biocidal compounds for the plastic industry, showing the antimicrobial effectiveness of related nicotinonitrile derivatives (Zaiton et al., 2018).
Material Science and Photophysical Properties
Research into poly-functionalized nicotinonitriles incorporating pyrene and/or fluorene moieties revealed their potential applications in materials science due to their strong blue-green fluorescence emission. This work highlights the utility of these compounds in developing new materials with desirable photophysical properties (Hussein, El Guesmi, & Ahmed, 2019).
Pharmacological and Biological Applications
Studies on coumarin derivatives, including nicotinonitrile compounds, have shown significant antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities. These compounds have been evaluated against various cancer cell lines, demonstrating their potential as pharmacological agents (Al-Hazmy et al., 2022). Another research effort focused on the synthesis of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile, exploring its antitumor and antimicrobial activities, which opens avenues for its application in medicinal chemistry (El‐Sayed et al., 2011).
Mechanism of Action
Future Directions
In terms of future directions, similar compounds have been studied for their potential therapeutic applications. For instance, 2-(Piperidin-4-yl)acetamides have been studied as potent inhibitors of soluble epoxide hydrolase with anti-inflammatory activity . This suggests potential future directions for the study and application of the compound “2-((1-(2-(4-Chlorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile”.
Properties
IUPAC Name |
2-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c20-15-3-5-16(6-4-15)25-13-18(24)23-10-7-17(8-11-23)26-19-14(12-21)2-1-9-22-19/h1-6,9,17H,7-8,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESUDQVLPGDNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
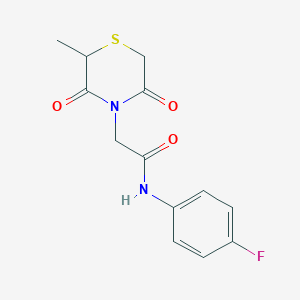
![2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol](/img/structure/B2615648.png)
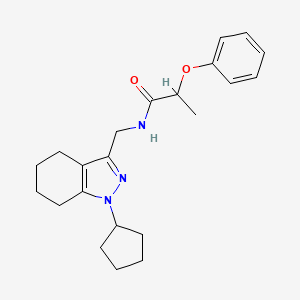
![N-(3-chloro-4-methylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2615650.png)
![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2615656.png)
![(E)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[(2,6-dichlorophenyl)methoxy]methanimidamide](/img/structure/B2615657.png)
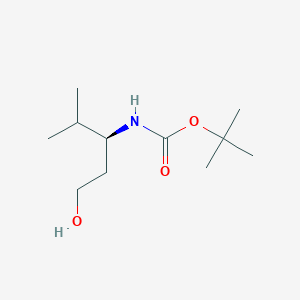
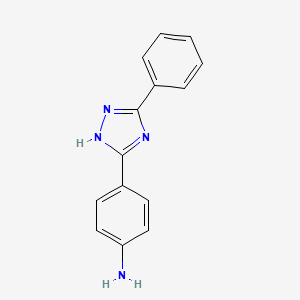
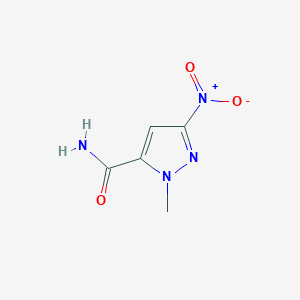
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2615661.png)
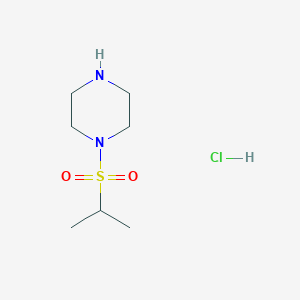
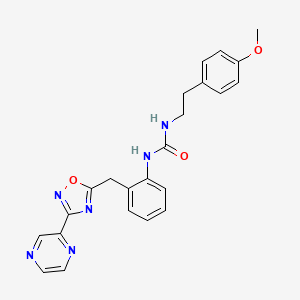
![(S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate](/img/structure/B2615666.png)
